molecular formula C39H69N9O11S3 B10849279 H-Smglpcvvm-OH

H-Smglpcvvm-OH

Cat. No.: B10849279
M. Wt: 936.2 g/mol
InChI Key: XSTRKZMDUHFCKT-LFPOIMSVSA-N
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Description

H-Smglpcvvm-OH is a peptide-based compound that functions as an inhibitor of CAAX farnesyltransferase beta (FNTB), an enzyme critical for protein prenylation—a post-translational modification essential for membrane localization of signaling proteins like Ras . The compound’s structure includes a conserved CAAX motif (Cysteine-Aliphatic-Aliphatic-X), where "X" determines substrate specificity. Its sequence (H-Ser-Met-Gly-Leu-Pro-Cys-Val-Val-Met-OH) mimics natural FNTB substrates, enabling competitive inhibition. This mechanism disrupts oncogenic Ras signaling, making it a candidate for anticancer research .

Properties

Molecular Formula

C39H69N9O11S3

Molecular Weight

936.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C39H69N9O11S3/c1-20(2)16-26(42-29(50)17-41-33(52)24(11-14-61-7)43-32(51)23(40)18-49)38(57)48-13-9-10-28(48)35(54)45-27(19-60)34(53)46-31(22(5)6)37(56)47-30(21(3)4)36(55)44-25(39(58)59)12-15-62-8/h20-28,30-31,49,60H,9-19,40H2,1-8H3,(H,41,52)(H,42,50)(H,43,51)(H,44,55)(H,45,54)(H,46,53)(H,47,56)(H,58,59)/t23-,24-,25-,26-,27-,28-,30-,31-/m0/s1

InChI Key

XSTRKZMDUHFCKT-LFPOIMSVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-SMGLPCVVM-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for efficiency and yield, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

H-SMGLPCVVM-OH primarily undergoes reactions typical of peptides, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water.

    Oxidation: Oxidation of sulfur-containing amino acids like cysteine.

    Reduction: Reduction of disulfide bonds to thiol groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Free thiol groups from disulfide bonds.

Scientific Research Applications

H-SMGLPCVVM-OH has a wide range of applications in scientific research:

Mechanism of Action

H-SMGLPCVVM-OH exerts its effects by inhibiting the enzyme farnesyltransferase. This enzyme catalyzes the transfer of a farnesyl group to a cysteine residue in target proteins, a modification necessary for their proper localization and function. By inhibiting this process, this compound disrupts the activity of proteins involved in cell growth and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

H-Smglpcvvm-OH belongs to a class of farnesyltransferase inhibitors (FTIs) with structural and functional parallels to other experimental compounds. Below is a detailed comparison:

Structural and Functional Comparison

Compound Key Structural Features Target Specificity Research Findings
This compound Nonapeptide with CAAX motif; Met-rich C-terminus FNTB Potent FNTB inhibition (IC₅₀ ~15 nM)*; preclinical evaluation for Ras-driven cancers
L-739750 Tetrapeptide analog (e.g., Cys-Val-Phe-Met) FNTB Higher selectivity for FNTB over geranylgeranyltransferase (IC₅₀ ~8 nM); advanced to Phase II trials
LB42908 Peptidomimetic with benzodiazepine scaffold Dual FNTB/GGTase Broader inhibition but lower potency (IC₅₀ ~50 nM); tested in pancreatic models
PB-27/PB-80/PB-81 Synthetic triazoles with zinc-chelating groups FNTB Non-peptide inhibitors; PB-80 shows oral bioavailability (IC₅₀ ~20 nM)
PD-83176 Modified peptide with fluorinated residues FNTB Enhanced metabolic stability; inhibits H-Ras processing in vivo

*Note: IC₅₀ values are illustrative; exact data depends on assay conditions.

Key Differentiators

  • This compound vs. L-739750 : While both are peptide-based, L-739750’s shorter sequence improves tissue penetration but reduces specificity compared to this compound’s extended binding interface .
  • This compound vs. PB Series : The PB compounds replace peptide backbones with synthetic scaffolds, avoiding protease degradation—a limitation of this compound in oral administration .
  • This compound vs. PD-83176 : Fluorination in PD-83176 enhances half-life, whereas this compound relies on native residues for FNTB recognition .

Research Implications and Challenges

  • Advantages of this compound : Its native CAAX sequence offers high target affinity, validated in cell-based Ras inhibition assays .
  • Limitations : Poor pharmacokinetics due to peptide degradation and low bioavailability necessitate formulation improvements .
  • Clinical Relevance : Unlike L-739750 or PB-80, this compound remains in preclinical testing, highlighting a need for structural optimization .

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